molecular formula C5H2Cl2N4 B119739 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine CAS No. 42754-96-1

4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine

货号: B119739
CAS 编号: 42754-96-1
分子量: 189 g/mol
InChI 键: CTYPROOLWJDUTA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with chlorine atoms at the 4 and 6 positions. Its molecular formula is C5H2Cl2N4, and it has a molecular weight of 189.00 g/mol .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine typically involves the reaction of appropriate starting materials such as pyrazole and halogenated hydrocarbons. One common method includes the use of thionyl chloride as a reagent to facilitate the chlorination process .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination reactions under controlled conditions to ensure high yield and purity. The process often requires the use of advanced equipment to handle the reactive intermediates and by-products safely .

化学反应分析

Nucleophilic Substitution Reactions

The chlorine atoms at positions 4 and 6 undergo nucleophilic substitution with amines, thiols, and alkoxides under varying conditions.

ReagentConditionsProductYieldSource
AnilineRT, 24 h4-Chloro-NN,1-diphenyl derivative66%
Hydrazine hydrateReflux, 4 h4-Hydrazinyl-6-chloro derivative72%
ThioureaNaOEt/EtOH, reflux4-Thioxo-6-chloro derivative68%
Ethanolamine110°C, POCl3_34-Ethanolamino-6-chloro derivative58%

Key Findings :

  • Aniline substitution : Room-temperature reactions selectively replace the 6-chloro group while retaining the 4-chloro moiety .

  • Hydrazine reactivity : Hydrazine substitutes at position 4, enabling subsequent condensation with aldehydes/ketones to form hydrazones .

  • Thiourea derivatives : Yield improved using solvent-free fusion techniques compared to conventional methods .

Cyclization Reactions

The compound participates in cyclization to form fused heterocycles, enhancing structural complexity for drug discovery.

ReagentConditionsProductApplicationSource
Phenyl isocyanatePyridine, reflux, 15 hPyrazolo[4,3-e] triazolo[4,3-a]pyrimidineKinase inhibitor intermediate
Ethyl cyanoacetatePiperidine, EtOH, refluxPyrazolo[3,4-d]pyrimidine-annulated derivativesAnticancer agents

Mechanistic Insight :

  • Triazolo formation : Involves intramolecular cyclization after nucleophilic attack by the hydrazine nitrogen .

  • Annulation reactions : Michael adducts form via Knoevenagel condensation, followed by cyclization .

Functionalization at the Pyrazole NH Position

The NH group undergoes alkylation or acylation to modulate solubility and bioactivity.

ReagentConditionsProductYieldSource
Benzyl bromideK2_2CO3_3, DMF, 25°C1-Benzyl-4,6-dichloro derivative85%
Acetic anhydridePyridine, reflux1-Acetyl-4,6-dichloro derivative78%

Applications :

  • Benzylation : Enhances cell permeability for kinase inhibitors targeting EGFR and CDK2 .

  • Acetylation : Stabilizes the compound against metabolic degradation .

Catalytic Cross-Coupling Reactions

Palladium-mediated couplings enable aryl/heteroaryl introductions at chlorine sites.

Reaction TypeCatalyst SystemProductYieldSource
Suzuki-MiyauraPd(PPh3_3)4_4, Na2_2CO3_34-Aryl-6-chloro derivatives60-75%
Buchwald-HartwigPd2_2(dba)3_3, Xantphos4-Amino-6-chloro derivatives55%

Optimization Notes :

  • Suzuki Coupling : Electron-deficient aryl boronic acids show higher reactivity .

  • Amination : Requires bulkier ligands to suppress dimerization side-products .

Hydrolysis and Oxidation

Controlled hydrolysis converts chlorides to hydroxyl groups for further derivatization.

ConditionsProductOutcomeSource
10% KOH, 90°C, 2 h4,6-Dihydroxy-pyrazolo[3,4-d]pyrimidineBase-sensitive; partial decomposition
H2_2O2_2, AcOH, 60°C4,6-Dioxo-pyrazolo[3,4-d]pyrimidineLow yield (32%) due to overoxidation

Industrial-Scale Considerations

  • Chlorination : POCl3_3/PCl5_5 mixtures achieve >85% conversion at 110°C .

  • Purification : Recrystallization from ethanol/water (1:3) yields >99% purity .

科学研究应用

Anticancer Activity

One of the most significant applications of 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine is in the field of oncology. Recent studies have demonstrated that derivatives of this compound exhibit potent anti-proliferative activities against several cancer cell lines.

  • Epidermal Growth Factor Receptor Inhibition : Research has shown that derivatives containing the this compound moiety serve as effective epidermal growth factor receptor inhibitors (EGFRIs). For instance, compound 12b , a derivative of this scaffold, displayed IC50 values of 8.21 µM and 19.56 µM against A549 and HCT-116 cancer cells, respectively. It was particularly notable for its inhibitory activity against both wild-type and mutant EGFR (IC50 = 0.016 µM for wild-type and IC50 = 0.236 µM for mutant EGFR T790M) .

Synthesis and Derivative Development

The synthesis of this compound has been optimized to enhance yield and purity. A common synthetic route involves the reaction of hydrazine with chlorinated pyrimidines under controlled conditions to produce the desired compound efficiently .

Table 1: Synthetic Methods Overview

MethodReactantsConditionsYield
Method A2,4,6-Trichloropyrimidine + HydrazineMethanol, 0 °C62%
Method BPyrazolo[3,4-d]pyrimidine-4,6-diol + POCl3DMF, 110 °C66%

Pharmacological Properties

The pharmacological properties of this compound derivatives have been extensively studied:

  • CYP Inhibition : The compound has been identified as a CYP1A2 inhibitor but does not inhibit other CYP enzymes such as CYP2C19 or CYP2D6 .
  • Skin Permeation : It exhibits a log Kp value indicating potential skin permeation (5.97 cm s-5.97\text{ cm s}), which is relevant for topical formulations .

Potential in Drug Development

The structural characteristics of this compound make it a valuable scaffold in drug discovery:

  • ATP Competitive Inhibitors : Due to its similarity to adenine, this compound can be modified to develop ATP competitive inhibitors targeting receptor tyrosine kinases (RTKs), which are crucial in cancer signaling pathways .

Case Study 1: EGFR Inhibitors

A study conducted on a series of pyrazolo[3,4-d]pyrimidine derivatives revealed that modifications at various positions significantly influenced their inhibitory potency against EGFR. The most promising derivative was found to have both high selectivity and efficacy against resistant cancer cell lines.

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthetic pathway for producing high-purity this compound demonstrated that adjusting reaction conditions could lead to improved yields and reduced by-products.

作用机制

The primary mechanism of action of 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine involves the inhibition of cyclin-dependent kinase 2 (CDK2). This inhibition disrupts the cell cycle progression, leading to apoptosis in cancer cells. The compound binds to the active site of CDK2, forming essential hydrogen bonds with key amino acids such as Leu83 . This interaction prevents the phosphorylation of target proteins, thereby halting cell division .

相似化合物的比较

Uniqueness: 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine stands out due to its potent inhibitory activity against CDK2 and its ability to induce apoptosis in multiple cancer cell lines. Its unique structure allows for versatile chemical modifications, making it a valuable scaffold in drug design .

生物活性

4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, kinase inhibition, and other pharmacological effects.

Chemical Structure and Properties

This compound belongs to the pyrazolo[3,4-d]pyrimidine class of compounds. Its structure includes two chlorine atoms at the 4 and 6 positions of the pyrazolo ring, contributing to its unique biological properties. The molecular formula is C6H4Cl2N4C_6H_4Cl_2N_4 with a molecular weight of 203.03 g/mol.

Research indicates that derivatives of this compound exhibit potent inhibitory effects on various cancer cell lines. A study demonstrated that certain derivatives acted as epidermal growth factor receptor inhibitors (EGFRIs), which are crucial in the treatment of cancers characterized by overexpression of EGFR, such as lung and colon cancers.

Key Findings:

  • Compound 12b showed IC50 values of 8.21 µM against A549 (lung cancer) and 19.56 µM against HCT-116 (colon cancer) cells.
  • It exhibited an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant form (EGFR T790M), indicating strong potential as an anticancer agent .

Cell Cycle Arrest and Apoptosis Induction

Flow cytometric analyses revealed that compound 12b induces apoptosis and arrests the cell cycle at the S and G2/M phases. This compound also significantly increased the BAX/Bcl-2 ratio by 8.8-fold , suggesting a mechanism involving mitochondrial pathways in apoptosis .

Kinase Inhibition

The compound has been identified as an inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a vital role in cell cycle regulation. In vitro studies demonstrated:

  • Compounds derived from this scaffold exhibited IC50 values ranging from 45 nM to 97 nM against various cancer cell lines including MCF-7 and HCT-116.
  • The most potent derivatives showed significant inhibitory activity against CDK2/cyclin A2 with IC50 values as low as 0.057 µM , outperforming established drugs like sorafenib .

Other Biological Activities

Beyond its anticancer properties, this compound derivatives have shown:

  • Antiviral Activity: Some derivatives have been reported to possess antiviral properties, potentially useful against various viral infections.
  • Antibacterial Activity: Functionally substituted derivatives demonstrated good antibacterial activity against several strains .

Summary of Biological Activity

Biological ActivityObservations/IC50 Values
Anticancer (A549)8.21 µM
Anticancer (HCT-116)19.56 µM
EGFR WT Inhibition0.016 µM
EGFR T790M Inhibition0.236 µM
CDK2 Inhibition0.057 - 0.119 µM
Antiviral ActivityVarious derivatives show potential
Antibacterial ActivityEffective against multiple bacterial strains

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine and its derivatives?

  • Methodological Answer : Derivatives are synthesized via Suzuki-Miyaura coupling reactions using arylboronic acids (e.g., 4-chlorophenylboronic acid) with sodium carbonate as a base. Purification involves flash column chromatography and preparative reverse-phase HPLC (RP-HPLC). For example, compound 44 was obtained in 40% yield using these methods .

Q. How is the structural integrity of synthesized pyrazolo[3,4-d]pyrimidine derivatives confirmed?

  • Methodological Answer : Structural confirmation relies on 1H/13C NMR to identify coupling constants and chemical shifts (e.g., aromatic protons at δ 7.5–8.5 ppm) and high-resolution mass spectrometry (HRMS) to verify molecular formulas. For instance, compound 96 showed a [M+H]+ peak at m/z 648.1723 .

Q. What analytical techniques are used to assess purity post-synthesis?

  • Methodological Answer : Purity is validated via RP-HPLC (gradient elution with water/acetonitrile), TLC (silica gel plates), and melting point analysis . Residual solvents are quantified using gas chromatography .

Advanced Research Questions

Q. How can reaction yields be optimized in Suzuki-Miyaura couplings for pyrazolo[3,4-d]pyrimidine derivatives?

  • Methodological Answer : Optimize catalyst loading (e.g., Pd(OH)₂/C at 5 mol%), base selection (Cs₂CO₃ for deprotonation), and solvent systems (DMF/NMP mixtures under inert gas). For example, compound 78 was synthesized in 14% yield via hydrogenation with Pd(OH)₂/C .

Q. What strategies enhance metabolic stability of these compounds for in vivo applications?

  • Methodological Answer : Perform liver microsome assays to identify metabolic hotspots. Introduce electron-withdrawing groups (e.g., trifluoromethyl) to block CYP450-mediated oxidation. Compound 44 showed improved stability in mouse microsomes (t₁/₂ > 60 min) .

Q. How are discrepancies between in vitro and in vivo activity data reconciled?

  • Methodological Answer : Address bioavailability issues by modifying logP values (via alkyl/aryl substituents) and improving solubility (e.g., using PEG formulations). Compound 44 achieved 99% parasite inhibition in mice despite moderate in vitro IC₅₀ values due to enhanced absorption .

Q. What in vivo models evaluate antiparasitic efficacy of pyrazolo[3,4-d]pyrimidine derivatives?

  • Methodological Answer : Use Swiss Webster mice infected with Trypanosoma cruzi (Y strain). Administer compounds orally (25 mg/kg/day for 5 days) and monitor parasitemia via blood smears. Compound 44 reduced parasite burden by 99% and increased survival to 83% .

Q. How to design derivatives for selective VEGFR-2 inhibition in anticancer research?

  • Methodological Answer : Introduce hydrophobic substituents (e.g., 3-trifluoromethyl) to occupy the ATP-binding pocket. Validate via molecular docking (e.g., PyMOL) and enzymatic assays. Recent derivatives showed IC₅₀ values < 100 nM against VEGFR-2 .

Q. Data Contradiction Analysis

Q. How to resolve conflicting cytotoxicity data across cell lines?

  • Methodological Answer : Perform cell-type-specific profiling (e.g., MRC-5SV2 fibroblasts vs. cancer lines) using PrestoBlue® assays. Adjust substituents (e.g., replacing chlorine with amino groups) to reduce off-target effects. Compound 96 exhibited CC₅₀ > 100 µM in fibroblasts but < 10 µM in T. cruzi-infected cells .

Q. Tables

Key Derivatives Synthetic Route Biological Activity Reference
Compound 44 Suzuki coupling, RP-HPLC99% parasite inhibition (in vivo, T. cruzi)
Compound 96 CuI-mediated trifluoromethylationIC₅₀ = 0.98 µM (Leishmania)
Compound 78 Hydrogenation with Pd(OH)₂/CCC₅₀ > 100 µM (fibroblasts)

属性

IUPAC Name

4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2N4/c6-3-2-1-8-11-4(2)10-5(7)9-3/h1H,(H,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTYPROOLWJDUTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC2=C1C(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10476853
Record name 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10476853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42754-96-1
Record name 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10476853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine
Reactant of Route 2
4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine
Reactant of Route 3
4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine
Reactant of Route 4
4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine
Reactant of Route 5
4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine
Reactant of Route 6
4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。